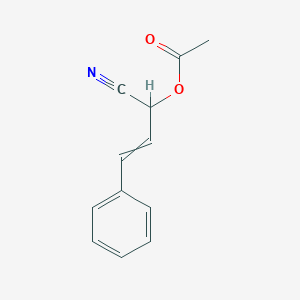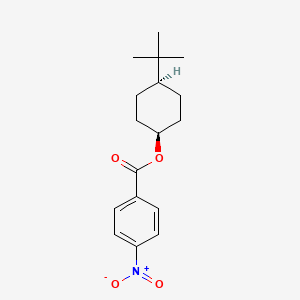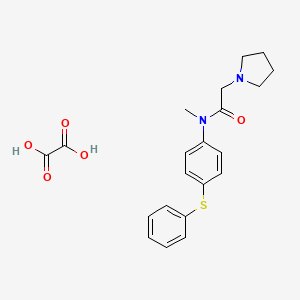![molecular formula C21H21ClN2O4 B14445747 Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate CAS No. 76578-39-7](/img/structure/B14445747.png)
Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate is a chemical compound that belongs to the class of aromatic ethers and quinoxaline derivatives It is characterized by the presence of a butyl ester group attached to a phenoxypropanoic acid moiety, which is further substituted with a 6-chloroquinoxalin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate typically involves the esterification of 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid with butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to its dihydro derivatives.
Substitution: The chloro group in the quinoxaline ring can be substituted with nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amino or thiol-substituted quinoxaline derivatives.
Applications De Recherche Scientifique
Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate: An ethyl ester analog with similar chemical properties.
Quizalofop-P-ethyl: A proherbicide used to control grass weeds, structurally related to Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate.
Uniqueness
This compound is unique due to its butyl ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl ester analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
76578-39-7 |
|---|---|
Formule moléculaire |
C21H21ClN2O4 |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
butyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C21H21ClN2O4/c1-3-4-11-26-21(25)14(2)27-16-6-8-17(9-7-16)28-20-13-23-19-12-15(22)5-10-18(19)24-20/h5-10,12-14H,3-4,11H2,1-2H3 |
Clé InChI |
GCIFBKFBVYLJNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)




![2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B14445741.png)

![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)


![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)

